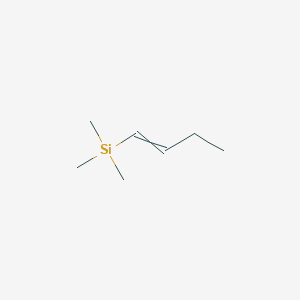
1-Butenyltrimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butenyltrimethylsilane (BTMS) is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTMS is a colorless liquid that is soluble in a variety of organic solvents and is widely used as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-Butenyltrimethylsilane in organic synthesis involves the formation of a carbon-carbon bond through nucleophilic addition. The reaction typically occurs between the this compound and an electrophilic species such as a carbonyl compound or an alkyl halide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to human cells and does not have any significant effects on the environment.
实验室实验的优点和局限性
One of the main advantages of using 1-Butenyltrimethylsilane in lab experiments is its ability to act as a versatile reagent in organic synthesis. It is also readily available and relatively inexpensive. However, one limitation of using this compound is that it can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
未来方向
There are several potential future directions for research involving 1-Butenyltrimethylsilane. One area of interest is the development of new synthetic methods that utilize this compound as a key reagent. Additionally, there is potential for the use of this compound in the preparation of new functionalized silanes with unique properties. Further studies on the biochemical and physiological effects of this compound could also be conducted to determine its potential applications in the biomedical field.
合成方法
1-Butenyltrimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with 1-butenyllithium in the presence of a catalyst such as copper(I) iodide. This method has been reported to yield high purity this compound with good yields.
科学研究应用
1-Butenyltrimethylsilane has been widely used in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. It has also been used in the preparation of functionalized silanes and as a reducing agent in the reduction of ketones and aldehydes. Additionally, this compound has been used as a precursor for the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
属性
| 18291-95-7 | |
分子式 |
C9H9ClN2 |
分子量 |
128.29 g/mol |
IUPAC 名称 |
but-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
AUKXLNUGPJFWQM-UHFFFAOYSA-N |
SMILES |
CCC=C[Si](C)(C)C |
规范 SMILES |
CCC=C[Si](C)(C)C |
同义词 |
1-Butenyltrimethylsilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


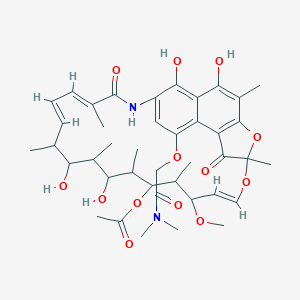
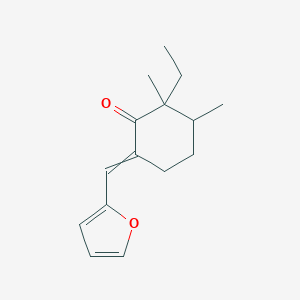
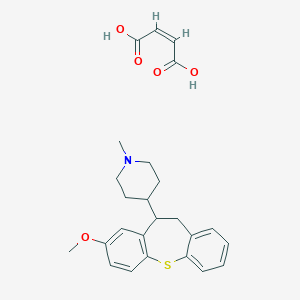

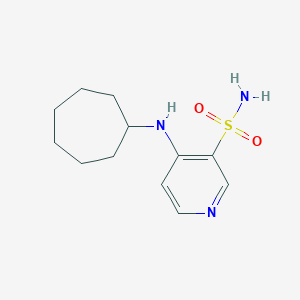



![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)




![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
